molecular formula C6H10F2OS B6211497 (1s,3s)-1-(difluoromethyl)-3-(sulfanylmethyl)cyclobutan-1-ol, trans CAS No. 2703774-74-5

(1s,3s)-1-(difluoromethyl)-3-(sulfanylmethyl)cyclobutan-1-ol, trans

Cat. No. B6211497
CAS RN: 2703774-74-5
M. Wt: 168.2
InChI Key:
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Description

(1s,3s)-1-(Difluoromethyl)-3-(sulfanylmethyl)cyclobutan-1-ol, trans (or DFMSCyc) is a cyclic ether compound that has been studied for its potential use in a variety of scientific applications. This compound is a colorless liquid with a melting point of -70°C and a boiling point of 64°C. DFMSCyc has been studied for its ability to act as a nucleophilic reagent in organic synthesis, as well as its ability to act as a catalyst in various chemical reactions. In addition, DFMSCyc has been studied for its potential use in biochemistry, physiology, and other scientific fields.

Mechanism of Action

The mechanism of action of DFMSCyc is not yet fully understood. However, it is believed that the compound acts as a nucleophilic reagent, which means that it can react with other molecules to form new products. It is also believed that DFMSCyc can act as a catalyst in various chemical reactions, helping to speed up the reaction process. In addition, DFMSCyc has been shown to interact with proteins, DNA, and other biological molecules, suggesting that it may have some effect on the structure and function of these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFMSCyc have not yet been fully studied. However, some studies have suggested that the compound may have some effect on the structure and function of enzymes, DNA, and other biological molecules. It is also believed that DFMSCyc may be able to interact with proteins, DNA, and other biological molecules, suggesting that it may be able to affect the function of these molecules.

Advantages and Limitations for Lab Experiments

DFMSCyc has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it can be synthesized in large quantities. In addition, it is a colorless liquid, which makes it easier to work with in the lab. However, there are also some limitations to using DFMSCyc in lab experiments. The compound is relatively unstable, and it can react with other molecules to form new products. In addition, the compound has not been studied extensively, so its effects on biological molecules are not yet fully understood.

Future Directions

There are several potential future directions for the study of DFMSCyc. One possible direction is to further study the biochemical and physiological effects of the compound. This could involve studying the interactions between DFMSCyc and proteins, DNA, and other biological molecules. In addition, further studies could be conducted to determine the potential therapeutic uses of DFMSCyc. Finally, more research could be conducted to develop new and improved methods for synthesizing DFMSCyc.

Synthesis Methods

DFMSCyc can be synthesized in a two-step process. The first step involves the reaction of 1,3-difluoromethylcyclobutan-1-ol and sulfur dioxide in the presence of a base, such as sodium hydroxide. This reaction produces the intermediate, 1,3-difluoromethyl-sulfanylmethylcyclobutan-1-ol, which is then oxidized with potassium permanganate to produce the desired product, DFMSCyc. This method is simple and efficient, and it can be used to synthesize large quantities of DFMSCyc.

Scientific Research Applications

DFMSCyc has been studied for its potential use in a variety of scientific applications. For example, it has been used as a nucleophilic reagent in organic synthesis, as a catalyst in various chemical reactions, and as a reagent in the synthesis of other compounds. In addition, DFMSCyc has been studied for its potential use in biochemistry and physiology. For example, it has been used to study the structure and function of enzymes, DNA, and other biological molecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1s,3s)-1-(difluoromethyl)-3-(sulfanylmethyl)cyclobutan-1-ol, trans involves the conversion of a cyclobutanone derivative to the desired alcohol through a series of reactions.", "Starting Materials": [ "Cyclobutanone", "Difluoromethyl sulfide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Step 1: Cyclobutanone is reacted with difluoromethyl sulfide in the presence of sodium borohydride to form (1s,3s)-1-(difluoromethyl)-3-(hydroxymethyl)cyclobutane.", "Step 2: The hydroxymethyl group is protected with a TBDMS (tert-butyldimethylsilyl) group using TBDMS-Cl and imidazole.", "Step 3: The protected alcohol is oxidized with Swern reagent (oxalyl chloride and dimethyl sulfoxide) to form the corresponding aldehyde.", "Step 4: The aldehyde is reduced with sodium borohydride to form the desired alcohol, (1s,3s)-1-(difluoromethyl)-3-(sulfanylmethyl)cyclobutan-1-ol, trans." ] }

CAS RN

2703774-74-5

Product Name

(1s,3s)-1-(difluoromethyl)-3-(sulfanylmethyl)cyclobutan-1-ol, trans

Molecular Formula

C6H10F2OS

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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